molecular formula C10H9Cl2NO3 B4582362 Methyl 4-[(2,2-dichloroacetyl)amino]benzoate

Methyl 4-[(2,2-dichloroacetyl)amino]benzoate

Cat. No.: B4582362
M. Wt: 262.09 g/mol
InChI Key: NIZIWZXREOLGJS-UHFFFAOYSA-N
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Description

Methyl 4-[(2,2-dichloroacetyl)amino]benzoate is an organic compound with the molecular formula C10H9Cl2NO3 It is a derivative of benzoic acid and is characterized by the presence of a dichloroacetyl group attached to the amino group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,2-dichloroacetyl)amino]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminobenzoic acid and dichloroacetyl chloride.

    Reaction: The 4-aminobenzoic acid is reacted with dichloroacetyl chloride in the presence of a base such as pyridine to form the intermediate 4-[(2,2-dichloroacetyl)amino]benzoic acid.

    Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,2-dichloroacetyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-[(2,2-dichloroacetyl)amino]benzoic acid.

    Reduction: The dichloroacetyl group can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: 4-[(2,2-dichloroacetyl)amino]benzoic acid.

    Reduction: 4-[(2-aminoacetyl)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2,2-dichloroacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-[(2,2-dichloroacetyl)amino]benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The dichloroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the dichloroacetyl group, making it less reactive.

    Methyl 4-[(2-chloroacetyl)amino]benzoate: Contains only one chlorine atom, resulting in different reactivity and properties.

    Methyl 4-[(acetyl)amino]benzoate: Lacks chlorine atoms, leading to distinct chemical behavior.

Uniqueness

Methyl 4-[(2,2-dichloroacetyl)amino]benzoate is unique due to the presence of the dichloroacetyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[(2,2-dichloroacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-16-10(15)6-2-4-7(5-3-6)13-9(14)8(11)12/h2-5,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZIWZXREOLGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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